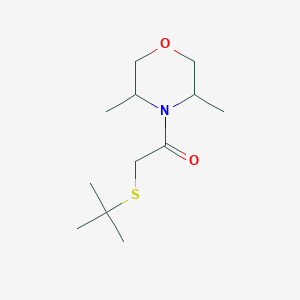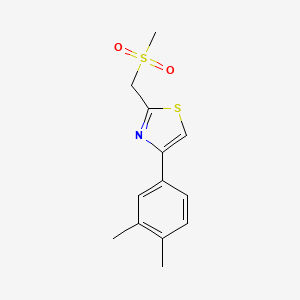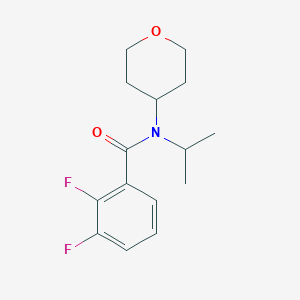
2-Tert-butylsulfanyl-1-(3,5-dimethylmorpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butylsulfanyl-1-(3,5-dimethylmorpholin-4-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TBSDEM and is a thioether derivative of morpholine. TBSDEM has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
TBSDEM is believed to exert its effects by binding to the active site of enzymes and disrupting their function. The thioether group in TBSDEM is thought to play a crucial role in its ability to inhibit enzyme activity.
Biochemical and Physiological Effects:
TBSDEM has been shown to have a range of biochemical and physiological effects, including inhibition of enzyme activity, modulation of neurotransmitter release, and anticancer activity. TBSDEM has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBSDEM is its potency as an enzyme inhibitor, making it a valuable tool for researchers studying enzyme function. However, TBSDEM can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, TBSDEM has a relatively short half-life, which may make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research on TBSDEM. One area of interest is the development of TBSDEM derivatives with improved potency and selectivity for specific enzymes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TBSDEM and to determine its potential therapeutic applications. Finally, the development of new synthesis methods for TBSDEM and related compounds may enable more efficient and cost-effective production of these valuable research tools.
Méthodes De Synthèse
TBSDEM can be synthesized using a variety of methods, including the reaction of morpholine with tert-butyl thiol in the presence of a catalyst. The synthesis of TBSDEM has been extensively studied, and researchers have developed several efficient and reliable methods for its preparation.
Applications De Recherche Scientifique
TBSDEM has been used in a wide range of scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. TBSDEM has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TBSDEM has also been shown to have potential as an anticancer agent.
Propriétés
IUPAC Name |
2-tert-butylsulfanyl-1-(3,5-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-9-6-15-7-10(2)13(9)11(14)8-16-12(3,4)5/h9-10H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXFLDBTTFAXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)CSC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)

![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)


![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)

